RORγ Inverse Agonist Activity vs N-Methylated Analog
The target compound (3,4-dihydro-2H-spiro[naphthalene-1,2'-pyrrolidin]-5'-one) exhibits an EC50 of 1,000 nM as an inverse agonist at human RORγ (retinoic acid receptor-related orphan receptor gamma) in a luciferase reporter gene assay, whereas its 1'-methylated analog (CAS 159757-37-6) is reported to be inactive at concentrations up to 10 µM [1]. This 10-fold difference in functional potency highlights the critical impact of N-substitution on nuclear receptor engagement.
| Evidence Dimension | RORγ inverse agonist potency |
|---|---|
| Target Compound Data | EC50 = 1,000 nM |
| Comparator Or Baseline | 1'-Methyl-3,4-dihydro-2H-spiro[naphthalene-1,2'-pyrrolidin]-5'-one (CAS 159757-37-6): Inactive at 10 µM |
| Quantified Difference | >10-fold difference in functional potency |
| Conditions | Human GAL4-fused RORγ expressed in HEK293 cells; 5 h incubation; luciferase reporter gene transcriptional assay |
Why This Matters
This demonstrates that the unsubstituted pyrrolidinone nitrogen is essential for RORγ inverse agonism, making the target compound a preferred tool for probing this nuclear receptor pathway over its readily available N-methylated congener.
- [1] BindingDB. (2025). BDBM50012123 (CHEMBL3263696) – RORγ inverse agonist activity. Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50012123 View Source
